![molecular formula C12H16N2O B1334877 2-Phenyl-1-(piperazin-1-yl)ethanone CAS No. 88372-33-2](/img/structure/B1334877.png)
2-Phenyl-1-(piperazin-1-yl)ethanone
Overview
Description
“2-Phenyl-1-(piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C12H16N2O . It is also known as 2-phenyl-1-piperazin-1-ylethanone . The compound is typically a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .Molecular Structure Analysis
The InChI code for “2-Phenyl-1-(piperazin-1-yl)ethanone” is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . This indicates the presence of a phenyl group, a piperazin-1-yl group, and an ethanone group in the molecule.Physical And Chemical Properties Analysis
“2-Phenyl-1-(piperazin-1-yl)ethanone” has a molecular weight of 240.73 . It is a white to yellow powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications
Reversible Monoacylglycerol Lipase (MAGL) Inhibitors
2-Phenyl-1-(piperazin-1-yl)ethanone: derivatives have been identified as reversible inhibitors of MAGL, an enzyme that plays a crucial role in the endocannabinoid system and is involved in various pathologies, including neurodegenerative diseases, cancer, and chronic pain . These inhibitors can activate the endocannabinoid system while limiting the side effects associated with direct receptor agonists.
Antiproliferative Activity
Derivatives of 2-Phenyl-1-(piperazin-1-yl)ethanone have shown promising antiproliferative activity on breast and ovarian cancer cell lines. This suggests potential applications in developing new treatments for these types of cancer .
Synthesis of Complex Organic Compounds
The compound serves as an intermediate in the synthesis of complex organic molecules. For example, it has been used in the synthesis of [1,1’-Biphenyl]-4-yl(4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl)methanone , which may have further applications in medicinal chemistry .
Apoptosis Induction in Cancer Cells
Specific derivatives have been studied for their ability to induce apoptosis in cancer cells, such as BT-474 cells, which is a crucial mechanism for cancer treatment. The inhibition of colony formation in these cells suggests a potential application in anti-cancer therapies .
Potential Selective Serotonin Reuptake Inhibitors (SSRIs)
There is research into the use of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, which are structurally related to 2-Phenyl-1-(piperazin-1-yl)ethanone , as potential SSRIs. These could be used to treat depression and other mental health disorders .
Chemical Fingerprinting for Drug Discovery
The compound’s derivatives can be used in computational models for drug discovery. The fingerprint-driven consensus docking approach has been utilized to identify new inhibitors, showcasing the compound’s role in the computational drug discovery process .
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZWHGCVLFSQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386837 | |
Record name | 1-(phenylacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(piperazin-1-yl)ethanone | |
CAS RN |
88372-33-2 | |
Record name | 1-(phenylacetyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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